molecular formula C17H9Cl2F3N2O2 B3002950 2-Chloro-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amino)-1,4-dihydronaphthalene-1,4-dione CAS No. 2058452-97-2

2-Chloro-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amino)-1,4-dihydronaphthalene-1,4-dione

Cat. No.: B3002950
CAS No.: 2058452-97-2
M. Wt: 401.17
InChI Key: PREFSVOFPNPSPS-UHFFFAOYSA-N
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Description

2-Chloro-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amino)-1,4-dihydronaphthalene-1,4-dione is a useful research compound. Its molecular formula is C17H9Cl2F3N2O2 and its molecular weight is 401.17. The purity is usually 95%.
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Scientific Research Applications

Antifungal and Antibacterial Properties

2-Chloro-3-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}amino)-1,4-dihydronaphthalene-1,4-dione and its derivatives have been synthesized using environmentally friendly methods and evaluated for antifungal and antibacterial activities. Compounds in this class demonstrated potent antifungal activity, surpassing some clinically used antifungal drugs in efficacy against specific strains like Trichophyton mentagraphytes. Additionally, some derivatives exhibited pronounced antibacterial activity (Tandon, Maurya, Verma, Kumar, & Shukla, 2010).

Crystal Structure Analysis

The crystal structures of specific derivatives of this compound have been determined using single-crystal X-ray diffraction methods. These analyses provide insights into the molecular configuration, including torsion angles and hydrogen bonding patterns, which are crucial for understanding their reactivity and potential applications in various fields, such as material science (Yıldırım et al., 2019).

Chemosensors for Metal Ions

Some derivatives of this compound have been synthesized and characterized for their ability to act as chemosensors for transition metal ions. These compounds showed remarkable selectivity towards specific metal ions, like copper, exhibiting a color change upon complexation, which could be useful in environmental monitoring and industrial applications (Gosavi-Mirkute et al., 2017).

Synthesis and Antioxidant Properties

Several new derivatives have been synthesized and evaluated for their antioxidant properties. Some compounds in this series have shown promising activities, including the ability to protect DNA from damage induced by certain agents. This suggests potential applications in fields related to oxidative stress and aging (Gouda, 2012).

Bioactivity through Molecular Docking

A series of derivatives were synthesized and screened for bioactivity through molecular docking, cytotoxicity, and antioxidant activity tests. Some derivatives demonstrated significant inhibition in antioxidant activity evaluations and displayed better glide energy and E model scores when docked with certain proteins, indicating potential pharmacological applications (Kumar et al., 2019).

Mechanism of Action

Target of Action

The primary targets of this compound are multiple receptor tyrosine kinases, including the colony-stimulating factor-1 receptor (CSF-1R), c-Kit proto-oncogene proteins (c-Kit), and fms-like tyrosine kinase-3 (Flt-3) . These receptors play a crucial role in cellular signaling pathways, regulating cell growth, differentiation, and survival.

Mode of Action

The compound interacts with its targets by inhibiting their activity . This inhibition occurs when the compound binds to the active site of the receptor tyrosine kinases, preventing their normal function and leading to changes in cellular signaling.

Biochemical Pathways

The inhibition of these receptor tyrosine kinases affects several biochemical pathways. For instance, the inhibition of CSF-1R can prevent the stimulation of immune cells called macrophages . Additionally, the compound may also influence the fatty acid synthase (FAS) pathway, which is crucial for cell viability .

Result of Action

The molecular and cellular effects of the compound’s action include the attenuation of secondary metabolism and thwarting of bacterial growth . By inhibiting the activity of receptor tyrosine kinases, the compound can disrupt cellular signaling pathways, leading to changes in cell growth and survival .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the unique physicochemical properties of the fluorine atom and the pyridine moiety in the compound can contribute to its biological activities . .

Properties

IUPAC Name

2-chloro-3-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylamino]naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9Cl2F3N2O2/c18-11-5-8(17(20,21)22)6-23-12(11)7-24-14-13(19)15(25)9-3-1-2-4-10(9)16(14)26/h1-6,24H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PREFSVOFPNPSPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C2=O)Cl)NCC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9Cl2F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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